molecular formula C6H12N2O4 B1211770 N-Nitrosodiethanolamine monoacetate CAS No. 72909-55-8

N-Nitrosodiethanolamine monoacetate

Cat. No.: B1211770
CAS No.: 72909-55-8
M. Wt: 176.17 g/mol
InChI Key: LUVVKUCUWPKOAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Nitrosodiethanolamine monoacetate is a derivative of N-nitrosodiethanolamine, a compound known for its presence in various industrial and consumer products. It is a light-yellow, oily liquid that is sensitive to light and air. This compound is of significant interest due to its potential carcinogenic properties and its widespread occurrence in the environment, particularly in cosmetics, cutting fluids, and tobacco products .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitrosodiethanolamine monoacetate can be synthesized through the nitrosation of diethanolamine in the presence of nitrosating agents such as sodium nitrite and acetic acid. The reaction typically occurs under acidic conditions, where diethanolamine reacts with nitrous acid to form N-nitrosodiethanolamine, which is then acetylated to produce this compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure the purity and yield of the final product. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for quality control and to monitor the levels of N-nitrosodiethanolamine and its derivatives in industrial products .

Chemical Reactions Analysis

Types of Reactions

N-Nitrosodiethanolamine monoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include N-nitroso-2-hydroxyethylamine (oxidation), diethanolamine (reduction), and various substituted derivatives depending on the nucleophile used in substitution reactions .

Scientific Research Applications

N-Nitrosodiethanolamine monoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of N-nitrosodiethanolamine monoacetate involves its metabolic activation to reactive intermediates that can interact with cellular macromolecules. It is metabolized by alcohol dehydrogenase to form N-nitroso-2-hydroxyethylamine, which can cause DNA damage and mutations. This genotoxic effect is a key factor in its carcinogenic potential .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrosamines such as N-nitrosodimethylamine, N-nitrosodiethylamine, and N-nitrosomorpholine. These compounds share similar structural features and carcinogenic properties .

Uniqueness

N-Nitrosodiethanolamine monoacetate is unique due to its specific occurrence in cosmetics and industrial products, making it a significant compound for environmental and health safety studies. Its acetylated form also provides distinct chemical properties that influence its reactivity and toxicity compared to other nitrosamines .

Properties

CAS No.

72909-55-8

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

IUPAC Name

2-[2-hydroxyethyl(nitroso)amino]ethyl acetate

InChI

InChI=1S/C6H12N2O4/c1-6(10)12-5-3-8(7-11)2-4-9/h9H,2-5H2,1H3

InChI Key

LUVVKUCUWPKOAK-UHFFFAOYSA-N

SMILES

CC(=O)OCCN(CCO)N=O

Canonical SMILES

CC(=O)OCCN(CCO)N=O

Synonyms

2,2'-(nitrosoimino)bisethanol monoacetate (ester)
N-nitrosodiethanolamine monoacetate

Origin of Product

United States

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